![molecular formula C37H35N3O8 B1140002 N-苯甲酰-5'-O-[双(4-甲氧基苯基)苯甲基]胞苷](/img/structure/B1140002.png)
N-苯甲酰-5'-O-[双(4-甲氧基苯基)苯甲基]胞苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-O-(4,4’-Dimethoxytrityl)-N4-Benzoyl-ribocytidine, commonly referred to as 5’-O-DMT-Bz-rC, is a modified nucleoside. This compound is primarily used in the synthesis of DNA and RNA. It is a protected ribocytidine nucleoside, which means it has specific chemical groups attached to protect it during chemical reactions, making it a valuable building block in oligonucleotide synthesis .
科学研究应用
5’-O-(4,4’-Dimethoxytrityl)-N4-Benzoyl-ribocytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides, which are essential for various chemical studies.
Biology: It is used in the synthesis of RNA and DNA for biological research, including gene expression studies and genetic engineering.
Medicine: It is used in the development of therapeutic oligonucleotides, such as antisense oligonucleotides and small interfering RNA (siRNA).
Industry: It is used in the production of synthetic nucleic acids for various industrial applications, including diagnostics and biotechnology
作用机制
The mechanism of action of 5’-O-(4,4’-Dimethoxytrityl)-N4-Benzoyl-ribocytidine involves its incorporation into oligonucleotides. The compound acts as a protected nucleoside, allowing for selective reactions during oligonucleotide synthesis. Once incorporated, the protecting groups are removed, and the nucleoside can participate in base pairing and other interactions essential for the function of DNA and RNA .
生化分析
Biochemical Properties
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine plays a crucial role in biochemical reactions, particularly in the synthesis of oligonucleotides. It interacts with enzymes such as DNA polymerases and ligases, facilitating the incorporation of modified nucleotides into DNA strands. The compound’s benzoyl and methoxyphenyl groups provide stability and protection during the synthesis process, ensuring high coupling efficiency and yield .
Cellular Effects
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of transcription factors and other regulatory proteins, leading to changes in gene expression patterns. Additionally, the compound can modulate cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites .
Molecular Mechanism
The molecular mechanism of N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This interaction can lead to changes in enzyme activity, affecting various biochemical pathways. Furthermore, the compound can influence gene expression by binding to DNA or RNA, altering the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine can change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a critical dosage range for optimal activity .
Metabolic Pathways
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine is involved in several metabolic pathways, interacting with enzymes and cofactors essential for nucleotide metabolism. The compound can affect the levels of metabolites and the flux of metabolic pathways, leading to changes in cellular energy balance and biosynthetic processes .
Transport and Distribution
Within cells and tissues, N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution can also influence its accumulation in specific cellular compartments, affecting its overall activity .
Subcellular Localization
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications. This localization is crucial for its role in DNA synthesis and other biochemical processes, ensuring that it interacts with the appropriate biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-N4-Benzoyl-ribocytidine involves multiple steps:
Protection of the Ribose Hydroxyl Groups: The hydroxyl groups on the ribose sugar are protected using 4,4’-dimethoxytrityl chloride (DMT-Cl) under basic conditions.
Protection of the Amino Group: The amino group on the cytidine base is protected using benzoyl chloride (Bz-Cl) in the presence of a base such as pyridine.
Purification: The resulting compound is purified using chromatographic techniques to obtain the desired product with high purity
Industrial Production Methods
In an industrial setting, the production of 5’-O-(4,4’-Dimethoxytrityl)-N4-Benzoyl-ribocytidine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Automated Purification: High-performance liquid chromatography (HPLC) or other automated purification methods are used to ensure the compound’s purity.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications
化学反应分析
Types of Reactions
5’-O-(4,4’-Dimethoxytrityl)-N4-Benzoyl-ribocytidine undergoes several types of chemical reactions:
Deprotection Reactions: The DMT and Bz protecting groups can be removed under acidic conditions to yield the free nucleoside.
Coupling Reactions: It can participate in phosphoramidite coupling reactions to form oligonucleotides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the DMT group, while ammonia or methylamine can be used to remove the Bz group.
Coupling: Phosphoramidite reagents and activators such as tetrazole are used in the coupling reactions
Major Products Formed
The major products formed from these reactions include the free nucleoside after deprotection and oligonucleotides after coupling reactions .
相似化合物的比较
Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)-N4-Benzoyl-2’-deoxycytidine: Similar in structure but lacks the ribose hydroxyl group.
5’-O-(4,4’-Dimethoxytrityl)-N4-Benzoyl-uridine: Similar in structure but has uracil instead of cytosine.
5’-O-(4,4’-Dimethoxytrityl)-N4-Benzoyl-adenosine: Similar in structure but has adenine instead of cytosine
Uniqueness
5’-O-(4,4’-Dimethoxytrityl)-N4-Benzoyl-ribocytidine is unique due to its specific protecting groups, which provide stability during synthesis and allow for selective reactions. Its ribose sugar and cytosine base make it particularly suitable for RNA synthesis .
属性
IUPAC Name |
N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35N3O8/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-32(41)33(42)35(48-30)40-22-21-31(39-36(40)44)38-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,41-42H,23H2,1-2H3,(H,38,39,43,44)/t30-,32-,33-,35-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLOEKUQZJAMFG-NHASGABXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

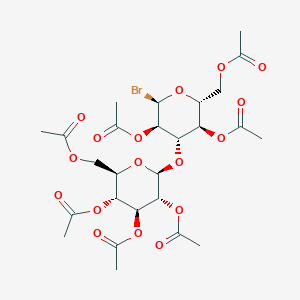
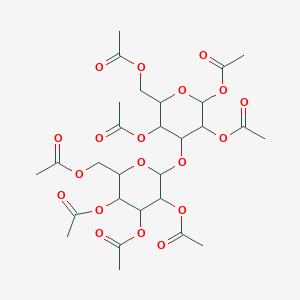
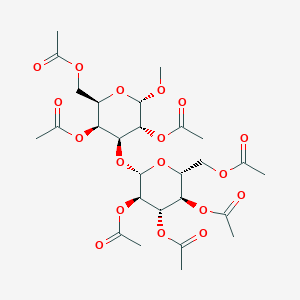
![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)
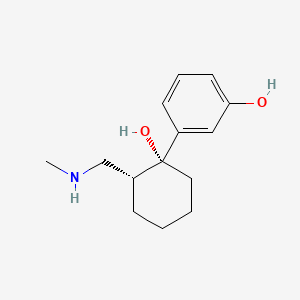


![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)

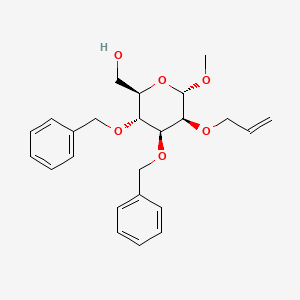

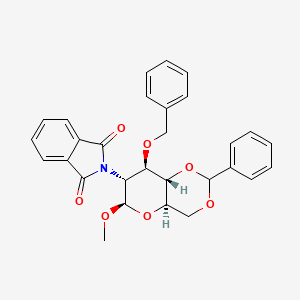
![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)
